

Spectroscopic and Mechanistic Insights into 1,1-Cyclohexanedicetic Acid Monoamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Cyclohexanedicetic acid monoamide

Cat. No.: B184906

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanedicetic acid monoamide is a key intermediate in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic.^[1] A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and the development of novel synthetic routes. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for **1,1-Cyclohexanedicetic acid monoamide**, outlines the experimental protocols for their acquisition, and presents a visualization of the relevant biological signaling pathway of its end-product, Gabapentin.

While experimental spectra for **1,1-Cyclohexanedicetic acid monoamide** are not readily available in the public domain, this guide presents predicted spectroscopic characteristics based on the known data of the closely related precursor, 1,1-Cyclohexanedicetic acid, and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data of 1,1-Cyclohexanedicetic Acid Monoamide

The following tables summarize the predicted and known spectroscopic data.

Table 1: Predicted ¹H NMR Chemical Shifts for **1,1-Cyclohexanediacetic Acid Monoamide**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CH ₂ -COOH	~2.3	s	2H
-CH ₂ -CONH ₂	~2.2	s	2H
Cyclohexyl -CH ₂ -	1.4 - 1.6	m	10H
-COOH	10 - 12	br s	1H
-CONH ₂	7.0 - 8.0	br s	2H

Table 2: Predicted ¹³C NMR Chemical Shifts for **1,1-Cyclohexanediacetic Acid Monoamide**

Carbon	Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)	~175
C=O (Amide)	~173
Quaternary C	~40
-CH ₂ - (Adjacent to C=O)	~45
Cyclohexyl -CH ₂ -	20 - 30

Table 3: Predicted Key IR Absorption Bands for **1,1-Cyclohexanediacetic Acid Monoamide**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	3300 - 2500	Strong, Broad
N-H Stretch (Amide)	3400 - 3100	Medium (two bands for -NH ₂)
C-H Stretch (Aliphatic)	2950 - 2850	Strong
C=O Stretch (Carboxylic Acid)	~1710	Strong
C=O Stretch (Amide I)	~1650	Strong
N-H Bend (Amide II)	~1640	Medium

Table 4: Predicted Mass Spectrometry Fragmentation for **1,1-Cyclohexanediacetic Acid Monoamide**

m/z	Predicted Fragment
199	[M] ⁺ (Molecular Ion)
182	[M - NH ₃] ⁺
154	[M - COOH] ⁺
140	[M - CH ₂ COOH] ⁺
98	[Cyclohexane ring fragmentation] ⁺
55	[Cyclohexyl fragment] ⁺

Spectroscopic Data of a Key Precursor: 1,1-Cyclohexanediacetic Acid

To provide a foundational context for the predicted data, the known spectroscopic information for the precursor, 1,1-Cyclohexanediacetic acid, is presented below.

Table 5: ¹H NMR Data for 1,1-Cyclohexanediacetic Acid

Actual spectral data for 1,1-Cyclohexanediacetic acid is available through ChemicalBook, which shows characteristic peaks for the methylene and cyclohexyl protons.[2]

Table 6: IR Absorption Data for 1,1-Cyclohexanediacetic Acid

The NIST WebBook provides the IR spectrum of 1,1-Cyclohexanediacetic acid, which would prominently feature a broad O-H stretch from approximately 3300 to 2500 cm^{-1} and a strong C=O stretch around 1700 cm^{-1} .

Table 7: Mass Spectrometry Data for 1,1-Cyclohexanediacetic Acid

The mass spectrum of 1,1-Cyclohexanediacetic acid is characterized by its molecular ion peak and various fragmentation products.[3]

m/z	Relative Intensity (%)	Fragment
200	~5	$[\text{M}]^+$
182	~20	$[\text{M} - \text{H}_2\text{O}]^+$
141	~30	$[\text{M} - \text{COOH} - \text{H}_2\text{O}]^+$
123	~100	$[\text{M} - \text{COOH} - \text{H}_2\text{O} - \text{H}_2\text{O}]^+$
95	~80	[Cyclohexyl fragment + CO] $^+$
55	~75	[Cyclohexyl fragment] $^+$

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1,1-Cyclohexanediacetic acid monoamide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The sample should be fully dissolved to ensure a homogeneous solution.

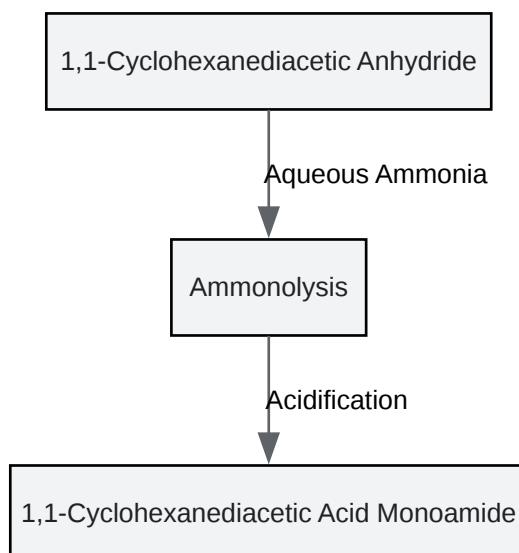
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~16 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: ~220 ppm.
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Record the spectrum using an FTIR spectrometer.
- Parameters:
 - Scan range: 4000 - 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.
 - A background spectrum of the empty sample compartment (or KBr pellet without sample) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

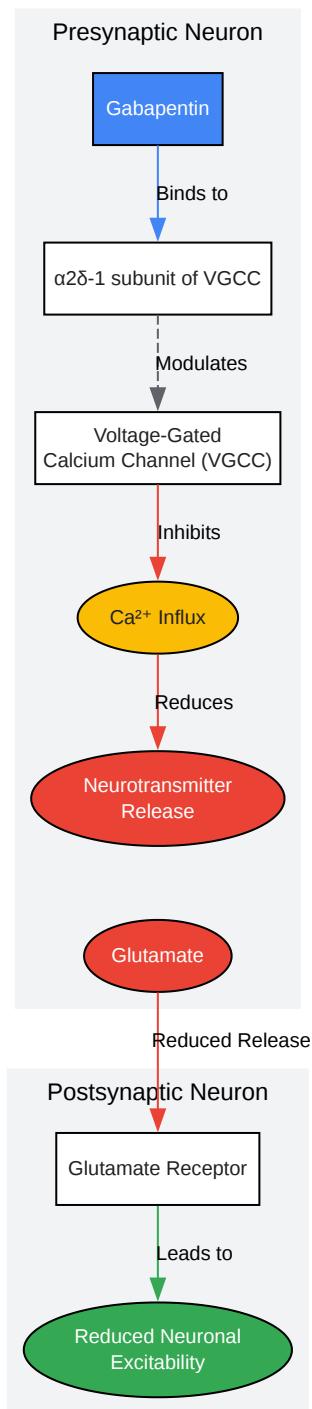

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound due to its polarity. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.
- Instrumentation: Introduce the sample into a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Parameters (ESI):
 - Mode: Positive or negative ion mode.
 - Capillary voltage: 3-4 kV.
 - Nebulizing gas: Nitrogen.
 - Drying gas temperature: 200-300 °C.

- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Mandatory Visualizations

Synthesis Workflow of 1,1-Cyclohexanedicarboxylic Acid Monoamide

Synthesis of 1,1-Cyclohexanedicarboxylic Acid Monoamide


[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **1,1-Cyclohexanedicarboxylic acid monoamide**.

Signaling Pathway of Gabapentin

Since **1,1-Cyclohexanedicarboxylic acid monoamide** is a direct precursor to Gabapentin, understanding the mechanism of action of Gabapentin provides critical context for its importance in drug development.

Mechanism of Action of Gabapentin

[Click to download full resolution via product page](#)

Caption: The signaling pathway of Gabapentin, illustrating its interaction with voltage-gated calcium channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Cyclohexanediamic acid mono amide | 99189-60-3 [chemicalbook.com]
- 2. 1,1-Cyclohexanediamic acid(4355-11-7) 1H NMR [m.chemicalbook.com]
- 3. 1,1-Cyclohexane diacetic acid [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into 1,1-Cyclohexanediamic Acid Monoamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184906#spectroscopic-data-nmr-ir-ms-of-1-1-cyclohexanediamic-acid-monoamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com